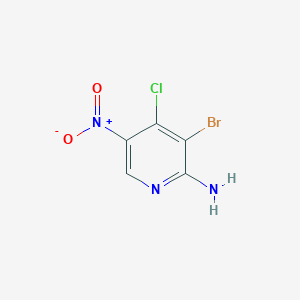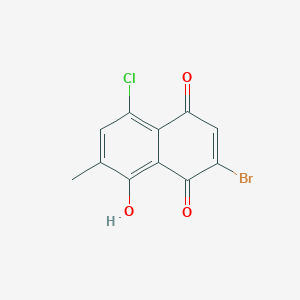
9,10-Anthracenedione, 2,3-bis(nonyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nonyloxy groups attached to the anthracene core at the 2 and 3 positions, and two ketone groups at the 9 and 10 positions. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic electronics and photochemistry .
Méthodes De Préparation
The synthesis of 2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE typically involves the functionalization of anthracene. . The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere. Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The nonyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE involves its interaction with light. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications, such as OLEDs and photodynamic therapy. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light .
Comparaison Avec Des Composés Similaires
2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups instead of nonyloxy groups.
Anthraquinone: A simpler derivative with ketone groups at the 9 and 10 positions, widely used in dye production.
The uniqueness of 2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE lies in its specific functional groups, which impart distinct photophysical properties and make it suitable for specialized applications .
Propriétés
Numéro CAS |
218961-82-1 |
|---|---|
Formule moléculaire |
C32H44O4 |
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
2,3-di(nonoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C32H44O4/c1-3-5-7-9-11-13-17-21-35-29-23-27-28(32(34)26-20-16-15-19-25(26)31(27)33)24-30(29)36-22-18-14-12-10-8-6-4-2/h15-16,19-20,23-24H,3-14,17-18,21-22H2,1-2H3 |
Clé InChI |
XENBIYHKJICZDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


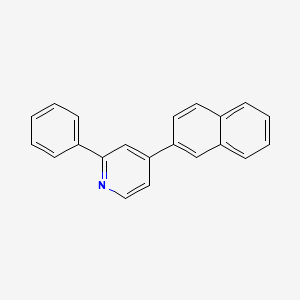
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
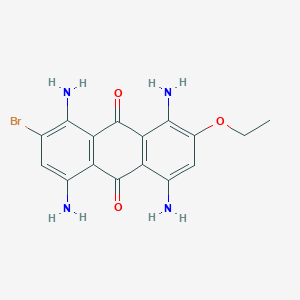
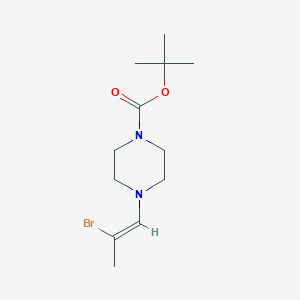

![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
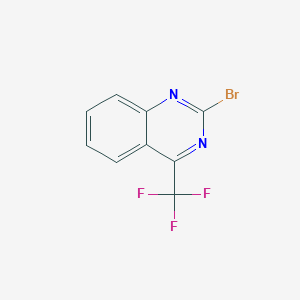
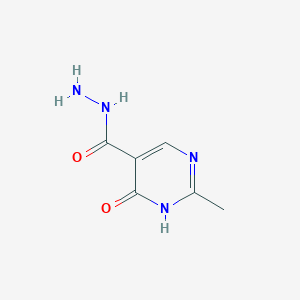
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
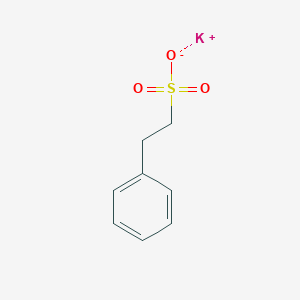
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)

